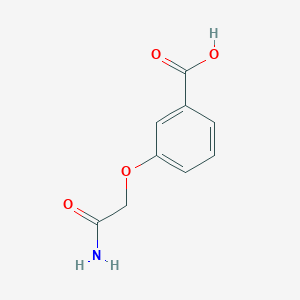

3-(2-Amino-2-oxoethoxy)benzoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3-(2-Amino-2-oxoethoxy)benzoic acid often involves complex organic reactions. For instance, novel mesogenic benzoic acids with large branches have been synthesized, showcasing the potential for creating complex molecules with liquid crystalline properties (Weissflog et al., 1996). Additionally, microbial biosynthesis methods have been explored for the production of related compounds, indicating the feasibility of biotechnological approaches in synthesizing such complex molecules (Zhang & Stephanopoulos, 2016).

Molecular Structure Analysis

The molecular structure of related benzoic acid derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For example, the crystal and molecular structure of certain mesogenic benzoic acids revealed associations to dimers with unusual shapes for mesogens exhibiting nematic and smectic phases (Weissflog et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of benzoic acid derivatives, including those similar to 3-(2-Amino-2-oxoethoxy)benzoic acid, often involves C–H functionalization. For example, a general protocol for meta-C–H olefination of benzoic acid derivatives has been developed, showcasing the diverse chemical reactivity of these compounds (Li et al., 2016).

Physical Properties Analysis

The physical properties of benzoic acid derivatives can vary widely depending on their molecular structure. Liquid crystalline behavior, for instance, has been observed in certain derivatives at high temperatures, highlighting the impact of molecular design on physical properties (Weissflog et al., 1996).

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

- Summary of Application : “3-(2-Amino-2-oxoethoxy)benzoic acid” is used as a starting material in synthetic organic chemistry . It’s a key component in the synthesis of benzoxazole derivatives .

- Methods of Application : The compound is used in oxidative coupling reactions with aldehydes, catalyzed by lead tetraacetate in ethanol, followed by the addition of a 90% NaOH solution in ethanol and water .

- Results or Outcomes : The reaction results in the formation of 2-substituted benzoxazole acetic acid derivatives .

Biochemistry and Enzymology

Medicine

- Summary of Application : This compound has potential applications in medicine . It could be used in the development of antibiotics, antiviral drugs, antiprotozoal drugs, cardiovascular tissues, and neuroexcitatory drugs .

Agrochemical Industry

- Summary of Application : “3-(2-Amino-2-oxoethoxy)benzoic acid” could be used in the agrochemical industry . It could be used in the development of herbicides, fungicides, and plant growth regulators .

Asymmetric Synthesis

Research Use

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

3-(2-amino-2-oxoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H2,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVCYNDPZXZQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359399 | |

| Record name | 3-(2-amino-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Amino-2-oxoethoxy)benzoic acid | |

CAS RN |

869942-82-5 | |

| Record name | 3-(2-amino-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Hydroxyphenyl)-2-[(1-methyl-1H-imidazol-2-YL)thio]ethanone](/img/structure/B1268672.png)

![7-bromo-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1268684.png)

![Methyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1268687.png)

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)